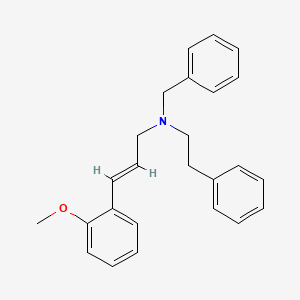
N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine, also known as 2C-B, is a psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist who is known for his work on psychoactive compounds. 2C-B is a potent hallucinogen that is known for its unique effects, which include visual and auditory hallucinations, altered states of consciousness, and changes in mood and perception.
作用機序
The exact mechanism of action of N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine is not fully understood, but it is thought to act primarily as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor that is involved in the regulation of mood, perception, and cognition. This compound may also interact with other receptors in the brain, including the dopamine receptor and the noradrenergic receptor, which could contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. Studies have shown that this compound can produce changes in brain activity and connectivity, as well as alterations in neurotransmitter levels and receptor expression. It is also known to produce changes in heart rate, blood pressure, and body temperature, which could have implications for its safety and tolerability.
実験室実験の利点と制限
One advantage of using N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine in lab experiments is its potent and selective effects on the 5-HT2A receptor, which could be useful for studying the role of this receptor in various physiological and behavioral processes. However, one limitation is that this compound is a Schedule I controlled substance in the United States, which could make it difficult to obtain and use in research.
将来の方向性
There are several future directions for research on N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine and other psychedelic drugs. One area of interest is the potential therapeutic applications of these compounds for treating mental health conditions, such as depression, anxiety, and addiction. Another area of interest is the use of psychedelic drugs to study the neural basis of consciousness and subjective experience. Finally, there is a need for further research on the safety and tolerability of these compounds, as well as their potential for abuse and dependence.
合成法
The synthesis of N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine involves the reaction of 2,5-dimethoxybenzaldehyde with 2-phenylethylamine in the presence of benzyltriethylammonium chloride and sodium cyanoborohydride. This reaction produces N-benzyl-2,5-dimethoxyphenethylamine, which is then reacted with 2-methoxybenzaldehyde in the presence of sodium triacetoxyborohydride to produce this compound, or this compound.
科学的研究の応用
N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine has been used in scientific research to study the effects of psychedelic drugs on the brain and behavior. Studies have shown that this compound can produce profound changes in perception, cognition, and emotion, and may have therapeutic potential for treating a variety of mental health conditions, including depression, anxiety, and post-traumatic stress disorder.
特性
IUPAC Name |
(E)-N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-27-25-17-9-8-15-24(25)16-10-19-26(21-23-13-6-3-7-14-23)20-18-22-11-4-2-5-12-22/h2-17H,18-21H2,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBZLAYQMZMIQH-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-6-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B6043246.png)
![2-(3-methoxypropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043258.png)

![5-(2-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6043275.png)
![4-[2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B6043282.png)
![2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide](/img/structure/B6043285.png)

![1-ethyl-4-{[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6043296.png)
![N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B6043299.png)
![N-[4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenyl]acetamide](/img/structure/B6043304.png)

![N-(2,6-diethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6043325.png)
![N-(cyclopropylmethyl)-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinamine](/img/structure/B6043327.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6043329.png)
